tert-Butyl 4-methylnicotinate
Overview
Description
Tert-Butyl 4-methylnicotinate is an organic compound with the molecular formula C11H15NO2. It is characterized by the presence of a tert-butyl group attached to a 4-methylnicotinate moiety. This compound is notable for its unique chemical structure, which includes an ester functional group and an aromatic pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methylnicotinate typically involves esterification reactions. One common method is the reaction of 4-methylnicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 4-methylnicotinic acid or other oxidized derivatives.
Reduction: 4-methyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 4-methylnicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which then exerts its effects through various biochemical pathways. These pathways may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl nicotinate
- Methyl 4-methylnicotinate
- Ethyl 4-methylnicotinate
Comparison
Tert-Butyl 4-methylnicotinate is unique due to the presence of both a tert-butyl group and a 4-methyl substituent on the nicotinate moiety. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity compared to similar compounds. The tert-butyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications.
Biological Activity
Tert-Butyl 4-methylnicotinate is a derivative of nicotinic acid, characterized by the presence of a tert-butyl group at the 4-position of the pyridine ring. Its unique structure suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
Research indicates that compounds structurally related to this compound exhibit various pharmacological activities:
- Anti-inflammatory Activity : Compounds with similar structures have shown potential in reducing inflammation markers in vitro and in vivo, particularly through modulation of cytokines such as TNF-α and IL-6 .
- Neuroprotective Effects : Some studies suggest that derivatives may protect neuronal cells against oxidative stress, potentially relevant for neurodegenerative diseases like Alzheimer's .
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : It is hypothesized that the compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability.
- Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which could enhance cholinergic signaling in the brain .
- Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Case Study 1: Neuroprotective Properties
In a study assessing the neuroprotective effects of nicotinic acid derivatives, this compound was evaluated for its ability to enhance cell viability in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. The results indicated a significant increase in cell viability when treated with the compound, suggesting its protective effects against Aβ-induced toxicity .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of various nicotinic acid derivatives, including this compound. The study found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 6-(tert-butylamino)-4-methylnicotinate | Methyl group at 6-position | Nicotinic receptor agonist |
Methyl 6-bromo-4-methylnicotinate | Bromine substituent at 6-position | Potential anti-inflammatory effects |
Methyl 6-(cyclopropylamino)-4-methylnicotinate | Cyclopropyl instead of tert-butyl group | Varied receptor activity |
This table illustrates how structural modifications can influence biological activity, emphasizing the unique profile of this compound.
Properties
IUPAC Name |
tert-butyl 4-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-12-7-9(8)10(13)14-11(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUYOLNKBSCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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